
alpha,alpha'-((Isotridecylimino)bis(methylene))bis(1H-imidazole-1-ethanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-((11-Methyldodecyl)azanediyl)bis(1-(1H-imidazol-1-yl)propan-2-ol) is a complex organic compound featuring imidazole rings. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-containing compounds typically involves the formation of the imidazole ring through cyclization reactions. One common method is the reaction of glyoxal, formaldehyde, and ammonia under acidic conditions
Industrial Production Methods
Industrial production of imidazole derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of ionic liquids as catalysts, which can be recovered and reused without significant loss of activity .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-((11-Methyldodecyl)azanediyl)bis(1-(1H-imidazol-1-yl)propan-2-ol) can undergo various chemical reactions, including:
Oxidation: Imidazole rings can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert imidazole rings to imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolone derivatives, while nucleophilic substitution can introduce alkyl or aryl groups onto the ring .
Applications De Recherche Scientifique
3,3’-((11-Methyldodecyl)azanediyl)bis(1-(1H-imidazol-1-yl)propan-2-ol) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 3,3’-((11-Methyldodecyl)azanediyl)bis(1-(1H-imidazol-1-yl)propan-2-ol) involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can bind to metal ions and active sites of enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diazole: Another imidazole derivative with similar chemical properties.
2-Methylimidazole: Known for its use in pharmaceuticals and as a curing agent for epoxy resins.
4,5-Dihydro-1H-imidazole: Used in the synthesis of various bioactive compounds.
Uniqueness
3,3’-((11-Methyldodecyl)azanediyl)bis(1-(1H-imidazol-1-yl)propan-2-ol) is unique due to its specific structural features, including the 11-methyldodecyl group and the bis(imidazolyl)propan-2-ol moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
79111-59-4 |
|---|---|
Formule moléculaire |
C25H45N5O2 |
Poids moléculaire |
447.7 g/mol |
Nom IUPAC |
1-[(2-hydroxy-3-imidazol-1-ylpropyl)-(11-methyldodecyl)amino]-3-imidazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C25H45N5O2/c1-23(2)11-9-7-5-3-4-6-8-10-14-28(17-24(31)19-29-15-12-26-21-29)18-25(32)20-30-16-13-27-22-30/h12-13,15-16,21-25,31-32H,3-11,14,17-20H2,1-2H3 |
Clé InChI |
YWOOPFAIXCXKFW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCN(CC(CN1C=CN=C1)O)CC(CN2C=CN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


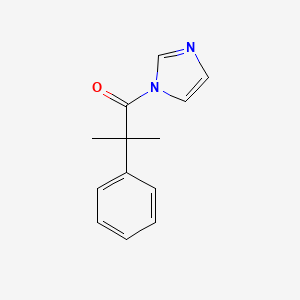
![[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid](/img/structure/B12938973.png)
![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
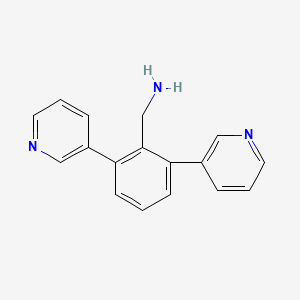
![6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12938982.png)
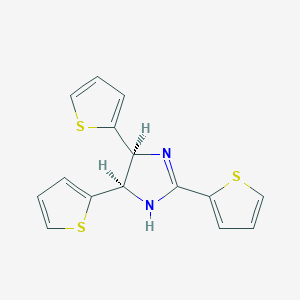
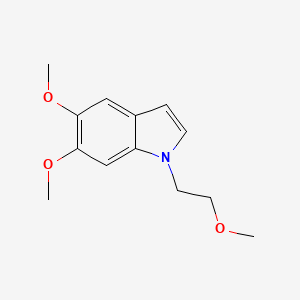
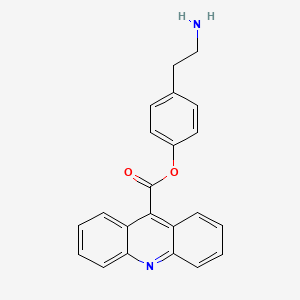

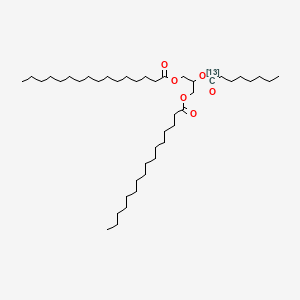
![2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12939004.png)

![[4-(1-Hexyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12939028.png)

